Beta-cypermethrin

Description

Propriétés

IUPAC Name |

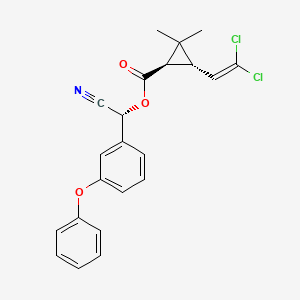

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-HBFSDRIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032524, DTXSID00873776 | |

| Record name | D-trans-beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66841-24-5, 66290-20-8 | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66841-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cymbush R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066841245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-trans-beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27816 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Z2UPI78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Solvent Selection and Isomerization Mechanisms

The foundational method for beta-cypermethrin synthesis, as detailed in patent CN1033134C, employs a diamine-isopropanol solvent system to facilitate crystallization and epimerization. The solvent comprises a mixture of triethylamine and diisopropylamine in a 3:1 to 4:1 weight ratio, combined with isopropanol at a diamine-to-isopropanol ratio of 1:2.5–4 (w/w). This system preferentially dissolves the less active beta isomers (1S-cis and 1S-trans), enabling the selective crystallization of the active alpha isomer.

The process begins by dissolving cypermethrin technical material (90% purity) in preheated solvent (60–70°C), followed by controlled cooling to 2–15°C to induce crystallization. Seed crystals (1.5% of feedstock weight) are introduced at 11–15°C to nucleate active isomer growth. After 24–80 hours of agitation, the mixture is filtered, and the crystals are washed with isopropanol to remove residual solvents. This method achieves an alpha-isomer yield of 208–216% relative to the alpha content in the feedstock, attributed to the epimerization of beta isomers during crystallization.

Stabilization and Formulation

Post-crystallization, the active isomer is stabilized using a xylene-water solvent (2:1 w/w) adjusted to pH ≥1 with concentrated hydrochloric acid. This step prevents reversion of the alpha isomer during emulsifiable concentrate formulation. The final product contains an alpha:beta ratio exceeding 10:1, doubling the insecticidal toxicity of conventional cypermethrin formulations.

Modern Advancements: Mother Liquor Recycling and Process Optimization

Challenges in Traditional Synthesis

Conventional methods leave 8–10% unreacted cypermethrin and 10% active isomer in the mother liquor, limiting overall yields to ~80%. Additionally, solvent and catalyst recovery inefficiencies increase production costs and environmental burden.

Closed-Loop Mother Liquor Recycling

Patent CN103819363A introduces a recycling protocol where the mother liquor—containing residual triethylamine, isopropanol, cypermethrin, and this compound—is reintegrated into subsequent batches. Key modifications include:

- Solvent Replenishment : Adding fresh isopropanol and triethylamine to maintain solvent ratios (diamine:isopropanol = 1:3.5–4).

- Catalyst Adjustment : Compensating for triethylamine degradation by supplementing 10–15% fresh catalyst per cycle.

- Temperature Gradients : Staging cooling from 15°C to 2°C over 48–72 hours to maximize isomerization.

This approach reduces solvent consumption by 30–40% and elevates yields to 90–92%, as unreacted isomers undergo repeated epimerization cycles.

Critical Factors Influencing Synthesis Efficiency

Solvent Composition and Ratios

The diamine-isopropanol system’s efficacy hinges on precise amine ratios. Triethylamine’s strong nucleophilicity facilitates proton abstraction from cypermethrin, promoting isomerization, while diisopropylamine modulates solubility. Deviations beyond the 3:1 to 4:1 triethylamine:diisopropylamine range result in incomplete crystallization or excessive solvent retention in the product.

Temperature Control

Crystallization at 2–15°C ensures slow nucleation, favoring larger, purer alpha-isomer crystals. Rapid cooling (<2°C) induces amorphous precipitation, while temperatures >15°C reduce yield due to solvent oversaturation.

Catalyst Degradation and Recovery

Triethylamine degrades by ~5–8% per cycle, forming ethylamine hydrochlorides. The 2014 method addresses this by introducing salt-tolerant stabilization (3–4% NaCl in xylene-water) to precipitate degradation byproducts, enabling catalyst reuse for 5–7 cycles.

Recent Innovations: Waste Minimization and Scalability

Zero-Waste Crystallization

Modern plants employ multi-stage countercurrent washing to recover 98% of residual isomers from mother liquor. Combined with vapor recompression distillation, this reduces organic wastewater discharge by 70%.

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems enhance heat transfer and mixing uniformity, achieving 95% isomerization efficiency at residence times of 4–6 hours—a 50% reduction compared to batch processes.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-cypermethrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, including 3-phenoxybenzoic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

Oxidation: 3-phenoxybenzoic acid.

Hydrolysis: Cyano-3-phenoxybenzyl alcohol and 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid.

Applications De Recherche Scientifique

Mécanisme D'action

Beta-cypermethrin acts as a neurotoxin in insects by prolonging the opening of voltage-gated sodium channels in nerve cells. This results in continuous nerve impulses, leading to paralysis and death of the insect. The compound targets the sodium channels specifically, making it highly effective against a wide range of insect pests .

Comparaison Avec Des Composés Similaires

Table 1: Efficacy of this compound vs. Deltamethrin

| Parameter | This compound | Deltamethrin |

|---|---|---|

| LD₅₀ (Nymphs, µg/insect) | 0.00035 | 0.00068 |

| LD₅₀ (Adults, µg/insect) | 0.0046 | 0.0032 |

| LC₅₀ (Ceramic, mg/m²) | 0.029 | 0.021 |

| Field Reinfestation (%) | 10 | 7 |

Resistance Development in Target Species

Resistance Dynamics in Blattella germanica

This compound nanoemulsion formulations slow resistance development compared to conventional emulsions:

- Resistance Factor (R): Nanoemulsion-treated strains showed a resistance factor increase of 0.091 per generation (R = 1.2784 by generation 3), whereas conventional emulsions caused a steeper rise (0.376 per generation, R = 2.13 by generation 3) .

- Enzyme Activity: Acetylcholinesterase (AchE) activity in nanoemulsion-exposed strains was 99.37 nmol/(mg·min) vs. 91.31 nmol/(mg·min) for emulsions. Glutathione S-transferase (GST) and P450-O-demethylase activities were also lower in nanoemulsion-treated populations, indicating reduced metabolic resistance .

Table 2: Resistance Factors in Blattella germanica

| Generation | Nanoemulsion (R) | Conventional Emulsion (R) |

|---|---|---|

| 1 | 1.09 | 1.43 |

| 2 | 1.18 | 1.81 |

| 3 | 1.28 | 2.13 |

Cross-Species Resistance Trends

- Musca domestica: Resistance ratios reached 443.81-fold for this compound, surpassing dichlorvos (62.41-fold) and propoxur (141.22-fold) .

- Anopheles sinensis: Knockdown resistance (R/S ratio) to this compound was 9.20 in Dongtai (DT) populations, highlighting regional variability in resistance .

Environmental Impact and Biodegradation

Residue Stability and Detection

This compound residues on Hami melons showed lower variability (SD = 3.41) compared to lambda-cyhalothrin (SD = 8.02), enhancing detection accuracy via Deepspectra networks .

Degradation Pathways

- Microbial Degradation : Bacillus thuringiensis strain ZS-19 degraded this compound at 80.8% efficiency within 72 hours, outperforming bifenthrin (50.9%) but underperforming cyhalothrin (100%) .

- Enzymatic Detoxification: A monooxygenase from Streptomyces sp. (CMO) degraded this compound via hydroxylation and diaryl cleavage, a unique pathway distinct from hydrolase-mediated degradation in other pyrethroids .

Molecular Mechanisms of Resistance

Transcriptomic studies on Rhopalosiphum padi revealed 1,452 differentially expressed genes (DEGs) in resistant strains, including cytochrome P450 and GST families. In Dermanyssus gallinae, this compound resistance was linked to ROS-induced activation of the CncC pathway, upregulating ABC transporters (DgABCA5, DgABCB4) .

Activité Biologique

Beta-cypermethrin is a synthetic pyrethroid insecticide widely utilized in agriculture and pest control due to its effectiveness against a variety of pests. Its biological activity encompasses a range of effects on target organisms, including insects and potential non-target species. This article presents a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions primarily by disrupting the normal functioning of the nervous system in insects. It acts as a neurotoxin by binding to voltage-gated sodium channels, leading to prolonged depolarization and eventual paralysis of the insect. This mechanism is similar to that of other pyrethroids but is characterized by its high potency and rapid knockdown effect.

Acute Toxicity

The acute toxicity of this compound varies among different insect species. For instance, studies have reported varying lethal concentrations (LC50) for Solenopsis invicta (fire ants) populations across different regions in China. The highest LC50 recorded was 2.95 × 10^-7 % for the Guangzhou population, indicating significant resistance development in certain areas due to prolonged exposure to this insecticide .

| Population | LC50 (% w/v) |

|---|---|

| Guangzhou | 2.95 × 10^-7 |

| Jiangmen | 2.65 × 10^-7 |

| Zhongshan | 2.05 × 10^-7 |

| Zhanjiang | 1.68 × 10^-7 |

| Dongguan | 9.90 × 10^-8 |

Sublethal Effects

Sublethal effects of this compound have also been documented, particularly on non-target species such as Rhopalosiphum padi (bird cherry-oat aphid). Research indicated that exposure to sublethal doses resulted in decreased reproductive rates and altered life table parameters, such as intrinsic rate of increase and net reproductive rate .

| Treatment | Intrinsic Rate (r) | Net Reproductive Rate (R0) |

|---|---|---|

| Control | 1.527 | 61.37 |

| B-LC10 | 1.491 | 53.76 |

| B-LC30 | 1.474 | 51.03 |

Resistance Development

Resistance to this compound has been observed in various pest populations, leading to reduced efficacy over time. A comparative study on Blattella germanica (German cockroach) demonstrated that resistance factors differed significantly between this compound nanoemulsion and conventional emulsion formulations, with the nanoemulsion exhibiting a slower rate of resistance development .

Immunotoxicity Studies

This compound has been shown to induce immunotoxic effects in mammalian cell lines. A study evaluated its impact on human promyelocytic leukemia cells (HL-60), revealing that both this compound and its metabolite, 3-phenoxybenzoic acid (3-PBA), reduced cell viability and induced apoptosis .

Environmental Impact

The widespread use of this compound raises concerns regarding its impact on non-target organisms within agroecosystems. Research has highlighted its potential toxicity to beneficial insects and other wildlife, necessitating careful management practices to mitigate ecological risks .

Q & A

Q. What are the key physicochemical properties of beta-cypermethrin, and how do they influence experimental design?

this compound (C₂₂H₁₉Cl₂NO₃; molecular weight 416.3 g/mol) is a synthetic pyrethroid with low water solubility and high lipophilicity, which necessitates the use of organic solvents (e.g., acetone) for dissolution in aquatic toxicity assays . Its photostability and hydrolysis rates (pH-dependent) are critical in environmental persistence studies. When designing experiments, researchers must account for these properties by:

Q. What standardized protocols exist for assessing this compound toxicity in aquatic organisms?

Acute toxicity testing typically follows OECD Guideline 203 or EPA OPPTS 850.1075, using model species like Daphnia magna or L. vannamei. Key steps include:

- Preparing serial dilutions in reconstituted water (specific salinity/pH) to match natural habitats .

- Conducting 96-hour LC50 tests with mortality rates recorded at 24-hour intervals.

- Validating results against reference toxicants (e.g., potassium dichromate) to ensure assay sensitivity. For L. vannamei, LC50 values for this compound range from 0.170 μg/L (96-hour, 5.0% salinity) to 0.383 μg/L (96-hour, 20.0% salinity), highlighting the need to standardize environmental conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported LC50 values for this compound across studies?

Variations in LC50 values often arise from differences in salinity, temperature, or solvent carriers. To resolve contradictions:

- Conduct sensitivity analyses using multivariate regression to isolate confounding variables (e.g., salinity effects accounted for 40% of LC50 variance in L. vannamei studies ).

- Apply systematic review frameworks (e.g., COSMOS-E) to harmonize data inclusion criteria, ensuring studies with comparable methodologies are aggregated .

- Perform dose-response meta-analyses to quantify the influence of environmental parameters on toxicity thresholds .

Q. What methodological considerations are critical when designing longitudinal studies on this compound's environmental persistence?

Longitudinal studies require:

- Sampling Design : Stratified random sampling across seasons to capture degradation dynamics (hydrolysis vs. photolysis) .

- Analytical Validation : Use of isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects in soil/water samples .

- Data Synthesis : Integration of kinetic models (e.g., first-order decay equations) to predict half-lives under varying climatic conditions.

- Ethical Compliance : Adherence to FAIR data principles for metadata sharing, ensuring reproducibility and secondary analysis .

Q. How can researchers optimize analytical methods for detecting this compound in complex matrices?

Advanced detection strategies include:

- Solid-Phase Microextraction (SPME) : Coupled with GC-MS to enhance sensitivity in trace-level analysis (detection limits <0.1 μg/L) .

- QuEChERS Extraction : For multi-residue analysis in agricultural samples, validated via recovery experiments (70–120% acceptable range) .

- Quality Control : Inclusion of blanks, spikes, and reference materials in each batch to monitor cross-contamination and instrument drift .

What frameworks guide the formulation of hypothesis-driven research questions for this compound's neurotoxic mechanisms?

The PICO framework (Population, Intervention, Comparison, Outcome) can structure mechanistic inquiries:

- Population : Neuronal cell lines (e.g., SH-SY5Y).

- Intervention : this compound exposure at sublethal concentrations (e.g., 1–10 μM).

- Comparison : Untreated controls or alternative pyrethroids (e.g., permethrin).

- Outcome : Calcium influx modulation via voltage-gated sodium channels, measured via patch-clamp electrophysiology . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) further ensure questions address gaps in neurotoxicity pathways .

Data Management & Reproducibility

Q. How should researchers manage conflicting data on this compound's endocrine-disrupting effects?

- Meta-Regression : Analyze study-specific variables (e.g., assay type: in vitro vs. in vivo) to identify heterogeneity sources .

- Transparent Reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) guidelines, detailing cell lines, exposure durations, and endpoint measurements .

- Open Science Practices : Share raw data in repositories (e.g., Zenodo) with metadata compliant with FAIR principles, enabling independent validation .

Q. What strategies enhance reproducibility in this compound ecotoxicology studies?

- Pre-registration : Publish protocols on platforms like OSF to reduce outcome reporting bias .

- Cross-lab Collaboration : Replicate key findings (e.g., salinity-dependent toxicity) across institutions using harmonized protocols .

- Detailed Supplemental Materials : Provide step-by-step extraction/analysis workflows, including instrument calibration logs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.